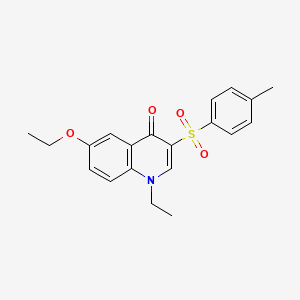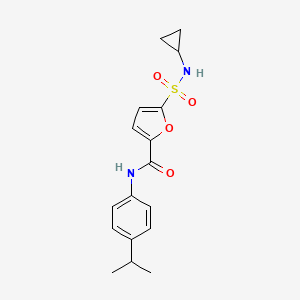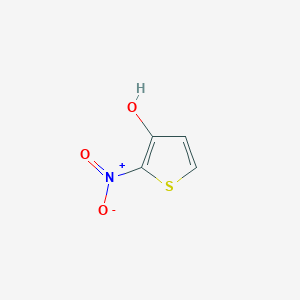
6-ethoxy-1-ethyl-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethoxy-1-ethyl-3-tosylquinolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that is synthesized using various methods. This compound has shown promising results in various scientific applications, including as an anticancer agent.
Scientific Research Applications
Antioxidant Properties
Quinoline derivatives, including ethoxyquin and its analogs, have been extensively researched for their antioxidant capacities. Ethoxyquin itself, a structurally related compound, has demonstrated significant chain-breaking antioxidative capacity and the ability to catalyze the reduction of hydrogen peroxide in the presence of a thiol reducing agent. This activity suggests its potential in preventing oxidative stress and damage in biological systems (Kumar et al., 2007).
Synthesis and Chemical Reactions
The synthetic routes and chemical behaviors of quinoline derivatives are of significant interest in medicinal chemistry and materials science. For example, a study on the synthesis of benzo[de][3,6]phenanthrolin-6(6H)-ones, which share a quinoline core with 6-ethoxy-1-ethyl-3-tosylquinolin-4(1H)-one, provided insights into creating analogs with potential antiviral activity (Copp et al., 1999). These methodologies highlight the chemical versatility of quinoline derivatives for various scientific applications.
Biological Interactions
Quinoline derivatives' interactions with biological systems, including their cytotoxic and genotoxic effects, have been a focus of research. While studies on ethoxyquin have shown its efficacy as an antioxidant in animal feed, concerns over its potential toxicological effects have prompted investigations into its safety and biological impact (Blaszczyk & Skolimowski, 2015). These studies are crucial for understanding the safety profiles of quinoline derivatives in various applications.
properties
IUPAC Name |
6-ethoxy-1-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-21-13-19(26(23,24)16-9-6-14(3)7-10-16)20(22)17-12-15(25-5-2)8-11-18(17)21/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJPTIQFTXYZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-1-ethyl-3-tosylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-2-(2-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2659417.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2659418.png)




![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide](/img/structure/B2659426.png)
![2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/structure/B2659428.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2659432.png)
![7-Fluoro-2-methyl-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2659434.png)
![N-(3-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2659435.png)
![(Z)-2-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B2659436.png)
![Ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2659438.png)
